3-Bromo-5-(cyclopentylthio)benzoic acid
Description
3-Bromo-5-(cyclopentylthio)benzoic acid is a benzoic acid derivative featuring a bromine atom at the 3-position and a cyclopentylthio (-S-cyclopentyl) group at the 5-position of the aromatic ring. This compound combines the electron-withdrawing effects of bromine with the steric bulk and moderate electron-donating properties of the cyclopentylthio substituent.
Properties
Molecular Formula |
C12H13BrO2S |
|---|---|
Molecular Weight |
301.20 g/mol |
IUPAC Name |
3-bromo-5-cyclopentylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H13BrO2S/c13-9-5-8(12(14)15)6-11(7-9)16-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,15) |
InChI Key |
ZCDKSEOLONPZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=CC(=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of Key Benzoic Acid Derivatives
Table 2. Bioactivity of Selected Derivatives
Research Findings and Industrial Relevance
- Market Trends : The global market for 3-bromo-5-(trifluoromethyl)benzoic acid is projected to grow at 6.2% CAGR (2020–2025), driven by demand in agrochemicals .
- Biosensing : Benzoic acid derivatives with para-substituents (e.g., -OH, -NH₂) show higher affinity in yeast-based biosensors than meta-substituted analogs .
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